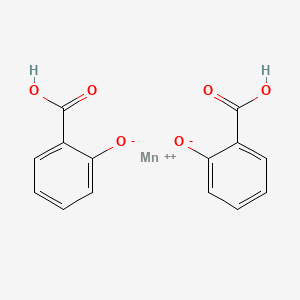
Laurate d'argent
Vue d'ensemble
Description
Silver laurate is an inorganic compound formed by the combination of silver and lauric acid. It is a salt with the chemical formula AgC11H23COO and appears as colorless (white) crystals . Lauric acid, a saturated fatty acid, is commonly found in coconut oil and palm kernel oil . Silver laurate is known for its antimicrobial properties, making it useful in various applications .
Applications De Recherche Scientifique
Silver laurate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silver nanoparticles.
Biology: Explored for its antimicrobial properties, making it useful in developing antimicrobial coatings.
Medicine: Potential use in creating antibacterial agents due to silver’s well-known antibacterial properties.
Industry: Utilized in the production of specialized catalysts and antimicrobial coatings.
Mécanisme D'action
Target of Action
Silver laurate is an inorganic compound, a salt of silver and lauric acid Silver compounds, in general, are known for their antimicrobial properties . They interact with bacterial cells, disrupting their function .
Mode of Action
It’s known that silver compounds can adhere to microbial cells, penetrate inside the cells, and induce cellular toxicity . The formation of silver laurate ion pairs has been indicated , suggesting that it may interact with its targets through ion pairing processes.
Biochemical Pathways
Silver nanoparticles, which share similarities with silver laurate, are known to induce endoplasmic reticulum stress, lactate dehydrogenase leakage, and enhanced reactive oxygen species level . These effects can disrupt normal cellular processes and lead to cell death .
Pharmacokinetics
It’s known that silver laurate forms colorless crystals and is insoluble in water . This suggests that its bioavailability may be limited, and its distribution within the body may depend on factors such as particle size and route of administration.
Result of Action
Based on the known effects of similar silver compounds, it can be inferred that silver laurate may exhibit antimicrobial properties, disrupting the function of microbial cells and leading to their death .
Action Environment
The action, efficacy, and stability of silver laurate can be influenced by various environmental factors. For instance, the temperature dependency of silver laurate solubility has been studied, indicating that its solubility and hence its action can be influenced by temperature . Furthermore, the presence of other substances in the environment can affect the precipitation and association of silver laurate in aqueous solutions .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Silver laurate plays a significant role in biochemical reactions, particularly due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, silver ions from silver laurate can bind to thiol groups in enzymes and proteins, leading to the inactivation of these biomolecules. This interaction disrupts the normal function of enzymes and proteins, thereby inhibiting microbial growth . Additionally, silver laurate can interact with cell membranes, causing structural changes that lead to increased permeability and cell death.
Cellular Effects
Silver laurate affects various types of cells and cellular processes. It has been shown to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, silver laurate can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately affecting cell viability . Furthermore, silver laurate can interfere with mitochondrial function, leading to reduced ATP production and impaired cellular metabolism.
Molecular Mechanism
The molecular mechanism of silver laurate involves several key interactions at the molecular level. Silver ions released from silver laurate can bind to biomolecules, such as DNA and proteins, leading to structural and functional changes. For instance, silver ions can intercalate into DNA, causing strand breaks and inhibiting replication and transcription processes . Additionally, silver laurate can inhibit enzyme activity by binding to active sites or essential cofactors, thereby preventing substrate binding and catalysis. These interactions result in the disruption of vital cellular processes and contribute to the antimicrobial effects of silver laurate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of silver laurate can change over time due to its stability and degradation. Silver laurate is relatively stable under standard conditions, but it can degrade over time, especially in the presence of light and moisture. This degradation can lead to the release of silver ions, which can have long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to silver laurate can result in cumulative cellular damage, including oxidative stress and apoptosis . These temporal effects highlight the importance of monitoring the stability and degradation of silver laurate in experimental settings.
Dosage Effects in Animal Models
The effects of silver laurate vary with different dosages in animal models. At low doses, silver laurate exhibits antimicrobial activity without significant toxicity. At higher doses, silver laurate can induce toxic effects, including liver and kidney damage, as well as neurotoxicity . Studies have shown that high doses of silver laurate can lead to the accumulation of silver ions in various organs, resulting in adverse effects on organ function and overall health. It is crucial to determine the appropriate dosage to balance the antimicrobial benefits and potential toxic effects of silver laurate.
Metabolic Pathways
Silver laurate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. Silver ions released from silver laurate can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid (TCA) cycle . This inhibition disrupts metabolic flux and reduces the production of essential metabolites, leading to impaired cellular metabolism. Additionally, silver laurate can affect the levels of reactive oxygen species (ROS) and antioxidant enzymes, further influencing metabolic pathways and cellular homeostasis.
Transport and Distribution
Within cells and tissues, silver laurate is transported and distributed through various mechanisms. Silver ions can be transported across cell membranes via ion channels and transporters. Once inside the cell, silver ions can bind to intracellular proteins and organelles, affecting their function and localization . Silver laurate can also accumulate in specific tissues, such as the liver and kidneys, where it can exert its antimicrobial effects. The distribution of silver laurate within the body is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of silver laurate is critical for its activity and function. Silver ions released from silver laurate can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . In the cytoplasm, silver ions can interact with cytosolic proteins and enzymes, affecting their activity. In the mitochondria, silver ions can disrupt mitochondrial function and induce oxidative stress. In the nucleus, silver ions can bind to DNA and interfere with replication and transcription processes. The subcellular localization of silver laurate is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silver laurate is typically synthesized by reacting lauric acid with silver nitrate in a controlled environment . The reaction involves the formation of silver laurate precipitate, which is then filtered and purified. The reaction can be represented as: [ \text{C11H23COOH} + \text{AgNO3} \rightarrow \text{AgC11H23COO} + \text{HNO3} ]
Industrial Production Methods: In industrial settings, silver laurate can be produced using a similar method but on a larger scale. The reactants are mixed in large reactors, and the product is collected through filtration and drying processes . Protective agents like polyvinylpyrrolidone (PVP) may be used to stabilize the product during synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Silver laurate undergoes various chemical reactions, including:
Reduction: Silver laurate can be reduced to form silver nanoparticles using reducing agents like hydrazine hydrate.
Substitution: It can react with acids or bases to release lauric acid and silver salts.
Common Reagents and Conditions:
Reducing Agents: Hydrazine hydrate, ascorbic acid.
Solvents: Organic solvents like ethanol and acetone.
Major Products:
Silver Nanoparticles: Formed through reduction reactions.
Lauric Acid and Silver Salts: Formed through substitution reactions.
Comparaison Avec Des Composés Similaires
Silver Palmitate: Another silver salt of a fatty acid, used similarly in antimicrobial applications.
Lauric Acid: The parent fatty acid of silver laurate, known for its antimicrobial properties.
Uniqueness: Silver laurate is unique due to its specific combination of silver and lauric acid, providing both the antimicrobial properties of silver and the fatty acid characteristics of lauric acid . This combination makes it particularly effective in applications requiring both properties.
Propriétés
IUPAC Name |
silver;dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMYRUHURLPFQW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23AgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18268-45-6 | |
| Record name | Silver laurate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWM4CQP22U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

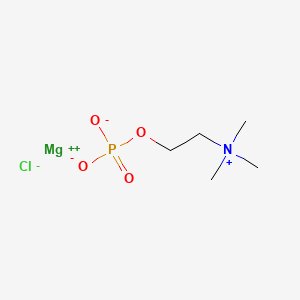
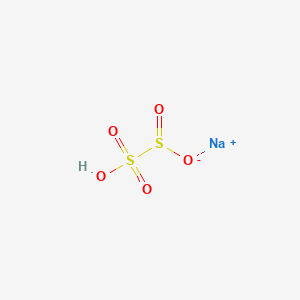

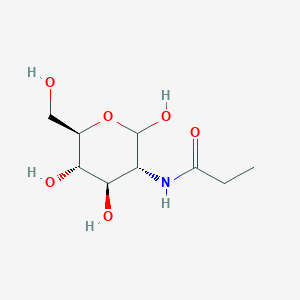

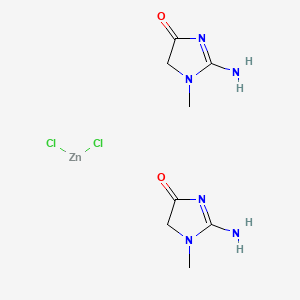


![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)
